Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. The compound features a cyclohexyl group, a furan ring, a thiadiazole ring, and a piperidine ring, making it a complex and intriguing molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and thiadiazole rings. These rings are then coupled with a piperidine derivative under specific reaction conditions. Common reagents used in the synthesis include cyclohexylamine, furan-2-carboxylic acid, and thiadiazole derivatives. The reaction conditions often involve the use of catalysts and solvents such as palladium on carbon and dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.
Scientific Research Applications
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-triazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.
Biological Activity
Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, also known by its CAS number 1282101-41-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C19H24N4O3S
- Molecular Weight: 388.5 g/mol
- IUPAC Name: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Anticancer Activity
Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to induce apoptosis in various cancer cell lines. The compound under review has demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values indicating potent activity.
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Apoptosis induction via p53 activation |
MEL-8 | 2.41 | Caspase pathway activation |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction: The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and activate caspases in cancer cells.
- Cell Cycle Arrest: It may induce cell cycle arrest at the G1 or G2 phase, leading to inhibited proliferation of cancer cells.
Study 1: Antitumor Activity
A study published in MDPI investigated various thiadiazole derivatives for their antitumor activity. The findings revealed that compounds similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. It was observed to enhance the efficacy of existing chemotherapy regimens, suggesting a potential role as an adjuvant therapy .
Additional Biological Activities
Beyond anticancer properties, this compound has shown promise in:
- Antimicrobial Activity: Exhibiting inhibitory effects against bacterial strains.
- Anti-inflammatory Properties: Some derivatives have been linked with reduced inflammation markers in animal models.
Properties
IUPAC Name |
cyclohexyl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h4,7,12-14H,1-3,5-6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOCKVDPSYMQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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